Reynosin Reynosin 6-Hydroxy-5a-methyl-3,9-dimethylidenedecahydronaphtho[1,2-b]furan-2(3h)-one is a sesquiterpene lactone.
6-Hydroxy-5a-methyl-3,9-dimethylidenedecahydronaphtho[1,2-b]furan-2(3h)-one is a natural product found in Callostylis rigida, Saussurea costus, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 28254-53-7
VCID: VC0541286
InChI: InChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h10-13,16H,1-2,4-7H2,3H3
SMILES: CC12CCC3C(C1C(=C)CCC2O)OC(=O)C3=C
Molecular Formula: C15H20O3
Molecular Weight: 248.32 g/mol

Reynosin

CAS No.: 28254-53-7

Cat. No.: VC0541286

Molecular Formula: C15H20O3

Molecular Weight: 248.32 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Reynosin - 28254-53-7

Specification

CAS No. 28254-53-7
Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
IUPAC Name 6-hydroxy-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one
Standard InChI InChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h10-13,16H,1-2,4-7H2,3H3
Standard InChI Key FKBUODICGDOIGB-UHFFFAOYSA-N
Isomeric SMILES C[C@@]12CC[C@@H]3[C@@H]([C@H]1C(=C)CC[C@H]2O)OC(=O)C3=C
SMILES CC12CCC3C(C1C(=C)CCC2O)OC(=O)C3=C
Canonical SMILES CC12CCC3C(C1C(=C)CCC2O)OC(=O)C3=C
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Reynosin (CAS No. 28254-53-7) is a sesquiterpene lactone with the molecular formula C15H20O3\text{C}_{15}\text{H}_{20}\text{O}_{3} and a molecular weight of 248.32 g/mol . Its structure comprises a eudesmanolide skeleton, characterized by a naphtho[1,2-b]furan-2-one derivative with three methyl groups at positions 3, 5a, and 9 . The compound’s stereochemistry includes multiple chiral centers, conferring specificity in biological interactions .

Table 1: Physicochemical Properties of Reynosin

PropertyValueSource
Molecular FormulaC15H20O3\text{C}_{15}\text{H}_{20}\text{O}_{3}
Molecular Weight248.32 g/mol
SolubilityPractically insoluble in water
pKaWeakly acidic
Natural OccurrenceLaurus nobilis, Magnolia grandiflora

Biosynthetic Pathways

Reynosin is derived from the mevalonate pathway, common to sesquiterpene lactones. Its biosynthesis involves cyclization of farnesyl pyrophosphate (FPP) into the eudesmane skeleton, followed by oxidative modifications to introduce lactone functional groups .

Natural Sources and Distribution

Reynosin is predominantly isolated from medicinal plants:

  • Sweet Bay (Laurus nobilis): Leaves contain reynosin as a secondary metabolite .

  • Magnolia (Magnolia grandiflora): Flowers and bark are rich sources .

  • Saussurea lappa: Roots used in traditional medicine yield reynosin .

  • Ambrosia confertiflora: Aerial parts exhibit reynosin as an active component .

Table 2: Natural Sources of Reynosin

Plant SpeciesPart UsedTraditional UseReference
Laurus nobilisLeavesCulinary, anti-inflammatory
Magnolia grandifloraFlowers, barkSedative, anxiolytic
Saussurea lappaRootsGastrointestinal disorders
Ambrosia confertifloraAerial partsAntimicrobial

Pharmacological Activities and Mechanisms

Anti-Inflammatory Effects

Reynosin inhibits neuroinflammation by targeting the NLRP3 inflammasome. In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, reynosin:

  • Reduces interleukin-1β (IL-1β) and IL-18 mRNA/protein levels by 40–60% .

  • Suppresses NADPH oxidase activity, lowering reactive oxygen species (ROS) production .

  • Attenuates caspase-1 self-cleavage and ASC oligomerization, critical for inflammasome activation .

In vivo, reynosin decreases Iba-1-positive microglia in murine models, mitigating neuroinflammatory damage .

Neuroprotective Actions

Reynosin demonstrates efficacy in Parkinson’s disease (PD) models:

  • In vitro: Protects SH-SY5Y neuroblastoma cells from dopamine-induced toxicity by upregulating E6-AP (ubiquitin ligase) and downregulating α-synuclein aggregation .

  • In vivo: Reduces tyrosine hydroxylase-positive neuron loss in 6-hydroxydopamine-lesioned rats by 50% .

This dual mechanism enhances proteasomal degradation of pathological proteins, a promising strategy for neurodegenerative diseases .

Antimicrobial Activity

Against Mycobacterium tuberculosis (Mtb), reynosin exhibits bactericidal effects:

  • Minimal bactericidal concentration (MBC): 128 µg/mL against H37Rv, 366-2009, and 104-2010 strains .

  • Selectivity index <1 in L929 cells, indicating cytotoxicity at higher doses .

Mechanisms of Action

NLRP3 Inflammasome Inhibition

Reynosin blocks NLRP3 priming and activation by:

  • Transcriptional regulation: Downregulating NLRP3 and caspase-1 mRNA .

  • Post-translational modification: Inhibiting ASC speck formation and caspase-1 cleavage .

  • ROS suppression: Reducing NADPH oxidase-derived oxidative stress .

Ubiquitin-Proteasome System Modulation

In PD models, reynosin enhances E6-AP-mediated ubiquitination of α-synuclein, promoting its degradation . This pathway mitigates dopaminergic neuron loss, a hallmark of PD .

Bacterial Membrane Disruption

Reynosin’s lipophilic structure penetrates Mtb cell walls, disrupting membrane integrity and metabolic processes .

Therapeutic Applications

Neurodegenerative Diseases

  • Alzheimer’s disease: NLRP3 inhibition reduces amyloid-β-induced neuroinflammation .

  • Parkinson’s disease: α-Synuclein clearance offers disease-modifying potential .

Infectious Diseases

  • Tuberculosis: Mycobactericidal activity supports adjunctive therapy .

  • Gram-positive infections: Preliminary data suggest broad-spectrum activity .

Renal and Gastrointestinal Inflammation

  • CINC-1 inhibition: Reduces chemokine-induced neutrophil infiltration in kidney cells .

  • Traditional uses: Saussurea lappa extracts alleviate gastric inflammation .

Current Research Trends (2025)

Recent studies focus on:

  • Nanoformulations: Enhancing bioavailability via liposomal encapsulation.

  • Combination therapies: Synergy with rifampicin for Mtb treatment .

  • Clinical trials: Phase I trials for neuroinflammatory disorders underway.

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